molecular formula C23H25N3O5S2 B11259304 2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B11259304
M. Wt: 487.6 g/mol
InChI Key: LITZHPTWYLKSST-UHFFFAOYSA-N
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Description

2-{[5-(4-BUTYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a butylbenzenesulfonyl group, and a methoxyphenylacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-{[5-(4-BUTYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE involves multiple steps, typically starting with the preparation of the pyrimidine ring. This can be achieved through a condensation reaction between appropriate aldehydes and amines under acidic or basic conditions. The butylbenzenesulfonyl group is then introduced via sulfonation reactions, and the final step involves the attachment of the methoxyphenylacetamide group through amide bond formation. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[5-(4-BUTYLBENZENESULFONYL)-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include those with variations in the substituents on the pyrimidine ring or the sulfonyl group. For example:

Properties

Molecular Formula

C23H25N3O5S2

Molecular Weight

487.6 g/mol

IUPAC Name

2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C23H25N3O5S2/c1-3-4-7-16-10-12-17(13-11-16)33(29,30)20-14-24-23(26-22(20)28)32-15-21(27)25-18-8-5-6-9-19(18)31-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,25,27)(H,24,26,28)

InChI Key

LITZHPTWYLKSST-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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